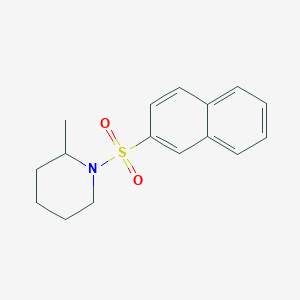
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the regulation of inflammation, pain, and cell growth.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body, which makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is that it can be difficult to obtain a pure sample, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential applications in drug discovery and development. Finally, more studies are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide is a chemical compound with potential applications in drug discovery and development. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid and 2-methylcyclohexylamine with acryloyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure sample of 3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide has been extensively used in scientific research for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)acrylamide |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
InChI |
InChI=1S/C17H23NO2/c1-13-5-3-4-6-16(13)18-17(19)12-9-14-7-10-15(20-2)11-8-14/h7-13,16H,3-6H2,1-2H3,(H,18,19)/b12-9+ |
InChI-Schlüssel |
BJJSFTWTEMKGGM-FMIVXFBMSA-N |
Isomerische SMILES |
CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)OC |
Löslichkeit |
4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)





![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)